Bienvenue dans la boutique en ligne BenchChem!

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid

Medicinal chemistry Structure-activity relationship Enzyme inhibitor design

3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a synthetic sulfonamide derivative (C11H13NO6S2, MW 319.35 g/mol) that combines a benzoic acid core with a thiolane-1,1-dioxide (sulfolane) moiety linked through a sulfamoyl (-SO2-NH-) bridge. The compound is cataloged as a research chemical building block by Enamine Ltd.

Molecular Formula C11H13NO6S2
Molecular Weight 319.35
CAS No. 923697-25-0
Cat. No. B2889038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
CAS923697-25-0
Molecular FormulaC11H13NO6S2
Molecular Weight319.35
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H13NO6S2/c13-11(14)8-2-1-3-10(6-8)20(17,18)12-9-4-5-19(15,16)7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14)
InChIKeyNDDABTAVUZYSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 923697-25-0): Procurement-Relevant Structural and Class Profile


3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a synthetic sulfonamide derivative (C11H13NO6S2, MW 319.35 g/mol) that combines a benzoic acid core with a thiolane-1,1-dioxide (sulfolane) moiety linked through a sulfamoyl (-SO2-NH-) bridge . The compound is cataloged as a research chemical building block by Enamine Ltd. (catalog EN300-16250) and is supplied at purities of 95%+ to 98% by multiple vendors including Fujifilm Wako, ChemScene, and Santa Cruz Biotechnology . Its structural framework places it within the broader sulfamoylbenzoic acid class, which has established precedent as a scaffold for enzyme inhibitors targeting carbonic anhydrase isoforms, cytosolic phospholipase A2α (cPLA2α), and aldo-keto reductase 1C3 (AKR1C3) [1]. However, no target-specific biological activity data for this exact compound have been reported in peer-reviewed literature as of the search date.

Why Generic Substitution of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 923697-25-0) Carries Scientific Risk


The substitution of this compound with superficially similar sulfamoylbenzoic acid derivatives is scientifically invalid due to three critical structural determinants that govern target engagement and physicochemical behavior. First, the meta-substitution pattern of the sulfamoyl group on the benzoic acid ring (position 3) creates a distinct spatial orientation of the carboxylic acid pharmacophore relative to the sulfonamide moiety, compared to the more extensively studied para-substituted 4-sulfamoylbenzoic acid derivatives (CAS 325850-98-4) . In the context of enzyme inhibition, the regioisomeric position alters both hydrogen-bonding geometry and the relative orientation of substituents within the active site, as demonstrated by 3D-QSAR models for 3-sulfamoylbenzoic acid AKR1C3 inhibitors [1]. Second, the thiolane-1,1-dioxide ring introduces a conformationally constrained cyclic sulfone with distinct steric bulk, electronic character, and hydrogen-bonding capacity that cannot be replicated by simple alkyl, aryl, or unsubstituted sulfonamide analogs. The ZINC database entry (ZINC806164) confirms that this compound occupies unique chemical space with a fraction sp3 of 0.36 and a polar surface area (tPSA) of 111 Ų [2]. Third, the combination of a free carboxylic acid with the cyclic sulfone moiety produces a logP of approximately -0.196 [2], placing this compound in a physicochemical property range distinct from common comparator scaffolds. These structural features collectively mean that biological data from any single scaffold modification—whether regioisomeric shift, ring removal, or linker change—cannot be extrapolated to predict this compound's behavior, necessitating procurement of the exact CAS-numbered entity for reproducible research.

Quantitative Differentiation Evidence for 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 923697-25-0) vs. Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Substituted Sulfamoylbenzoic Acid Scaffolds

The target compound bears the sulfamoyl-thiolane-dioxide substituent at the meta (3-) position of the benzoic acid ring, in contrast to its closest commercially available analog, 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 325850-98-4), which places the identical substituent at the para (4-) position . In the broader sulfamoylbenzoic acid literature, meta-substituted derivatives (e.g., 3-sulfamoylbenzoic acid, CAS 636-76-0) demonstrate distinct enzyme inhibition profiles compared to para-substituted congeners. Specifically, 3-sulfamoylbenzoic acid exhibits phosphatase inhibitory activity and carbonic anhydrase inhibition, while 4-sulfamoylbenzoic acid derivatives are primarily explored as cPLA2α inhibitors . The ZINC database predicts differential target engagement: the meta-substituted target compound receives SEA prediction scores of P=94 for AKR1C3 (aldo-keto reductase family 1 member C3) and P=27 for AKR1C1, whereas the para-substituted analog (CAS 325850-98-4) has no corresponding SEA predictions publicly available for comparison [1]. The regioisomeric shift alters the dihedral angle between the aromatic ring and the sulfamoyl group, modifying the spatial presentation of the carboxylic acid pharmacophore—a critical determinant for binding pocket complementarity.

Medicinal chemistry Structure-activity relationship Enzyme inhibitor design

Thiolane-1,1-Dioxide Ring Contribution: Physicochemical Differentiation from Unsubstituted Sulfamoylbenzoic Acids

The incorporation of the thiolane-1,1-dioxide (cyclic sulfone) ring onto the sulfamoyl nitrogen fundamentally alters the physicochemical profile compared to the unsubstituted parent 3-sulfamoylbenzoic acid (CAS 636-76-0). The parent compound has a molecular weight of 201.2 g/mol and a calculated logP of approximately 0.24–1.81 depending on the computational method, with aqueous solubility of ~6.2 g/L at 25°C . The target compound, incorporating the thiolane-1,1-dioxide ring, has a molecular weight of 319.35 g/mol and a ZINC-calculated logP of -0.196 [1]. This represents a logP reduction of approximately 0.44–2.01 log units depending on the reference method, indicating substantially increased hydrophilicity imparted by the cyclic sulfone. The topological polar surface area (tPSA) increases from approximately 97–106 Ų (parent) to 111 Ų (target compound), enhancing hydrogen-bonding capacity [1]. The fraction of sp3-hybridized carbons increases from 0 to 0.36, introducing three-dimensional character that is favorable for fragment-based drug discovery and screening library diversification [1]. These property shifts move the compound from the relatively flat, low-MW fragment space into a more lead-like physicochemical range while retaining fragment-appropriate size and complexity.

Physicochemical property optimization Drug-likeness Fragment-based drug discovery

Linker Chemistry Differentiation: Sulfamoyl (-SO2-NH-) vs. Thioether (-S-) Linkage to Thiolane-1,1-Dioxide Ring

The target compound employs a sulfamoyl linker (-SO2-NH-) connecting the benzoic acid to the thiolane-1,1-dioxide ring. A commercially available analog, 2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid (Enamine EN300-14094, MW 272.34 g/mol), uses a thioether (-S-) linkage instead, with the benzoic acid at the ortho position [1]. The sulfamoyl linker introduces an additional hydrogen-bond donor (NH) and acceptor (SO2), increasing HBA count from 4 (thioether analog) to 6 (target compound) and introducing HBD capacity (1 for the target compound vs. 0–1 for the thioether analog, depending on protonation state) [2]. The sulfamoyl group also increases molecular weight by 47 g/mol and adds rotational flexibility while maintaining the capacity for bidentate hydrogen-bonding interactions with protein target residues. In the broader sulfonamide pharmacophore literature, the sulfamoyl NH frequently participates in key hydrogen-bonding networks within enzyme active sites (e.g., carbonic anhydrase zinc coordination, cPLA2α inhibition), whereas the thioether linkage provides only weak hydrophobic and van der Waals interactions [3]. The melting point of the thioether analog is reported at 174 °C [1], while the target compound's melting point is not publicly cataloged, suggesting differential solid-state properties relevant to formulation and handling.

Chemical probe design Linker chemistry Binding mode analysis

Commercial Availability: Vendor Purity, Packaging, and Price Differentiation for Procurement Decision-Making

For procurement purposes, the target compound (CAS 923697-25-0) is available from multiple suppliers with differentiated purity grades, packaging options, and pricing structures that directly impact experimental planning. Fujifilm Wako distributes the Enamine-manufactured material (EN300-16250) in sizes from 100 mg to 10 g, with catalog pricing (as of listing date) of approximately ¥29,100 for 100 mg, ¥112,700 for 1 g, and ¥484,500 for 10 g . An alternative source from Combi-Blocks (JL-9894), also distributed by Fujifilm Wako, is available at ¥47,500 for 100 mg and ¥210,000 for 1 g, with a 2–3 week lead time . Santa Cruz Biotechnology offers the compound (sc-346071) at $188 for 250 mg and $380 for 1 g . ChemScene (CS-0235837) and Leyan (1306507) both list purity at 98% . In contrast, the para-substituted regioisomer CAS 325850-98-4 is available from Synblock at NLT 98% purity with comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS) . The ortho-thioether analog (Enamine EN300-14094) is listed at 95% purity . The target compound's storage condition is specified as sealed in dry, 2–8 °C by ChemScene, with room temperature shipping , while the Combi-Blocks source requires frozen storage , indicating potential supplier-dependent stability profiles that may influence procurement decisions for long-term studies.

Chemical procurement Vendor comparison Research reagent sourcing

Structural Uniqueness in Chemical Space: Fragment Complexity and Screening Library Differentiation

The target compound occupies a distinct region of chemical space characterized by the simultaneous presence of three functional motifs: a free carboxylic acid, a sulfamoyl linker, and a thiolane-1,1-dioxide ring. According to the ZINC database, no other compound shares the exact framework (Murcko scaffold) of this molecule, confirming its structural uniqueness in the ZINC screening library [1]. The compound has a fraction of sp3-hybridized carbons of 0.36 (4 of 11 carbons are sp3), placing it in an intermediate three-dimensionality range that balances conformational constraint with synthetic accessibility [1]. This contrasts with the unsubstituted 3-sulfamoylbenzoic acid (fraction sp3 = 0, completely planar) and common 4-sulfamoylbenzoic acid cPLA2α inhibitors, which typically feature N,N-disubstituted sulfamoyl groups with variable sp3 content [2]. The compound's molecular weight (319.35 Da) situates it at the upper boundary of traditional fragment space (typically <300 Da) and the lower boundary of lead-like space, making it suitable for both fragment-based screening and as an early lead-like scaffold for medicinal chemistry optimization [3]. The absence of any reported ChEMBL bioactivity data [1] indicates that this compound represents unexplored chemical space, offering potential for novel target engagement profiles not encumbered by existing intellectual property claims.

Chemical diversity Fragment-based screening Library design

Evidence-Based Application Scenarios for 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 923697-25-0)


Fragment-Based Screening for Novel AKR1C3 Inhibitor Discovery

The ZINC SEA computational prediction associates this compound with AKR1C3 (aldo-keto reductase family 1 member C3) with a P-value of 94 [1]. AKR1C3 is a validated therapeutic target in castration-resistant prostate cancer and other hormone-dependent malignancies. The compound's meta-sulfamoylbenzoic acid scaffold aligns with established 3D-QSAR models for AKR1C3 inhibitors, where meta-substitution has demonstrated superior selectivity over para-substituted analogs [2]. As a fragment-like molecule (MW 319 Da) with no known ChEMBL activities, this compound represents an ideal starting point for fragment-based drug discovery against AKR1C3, with opportunities for structure-guided growth from the free carboxylic acid and the thiolane-1,1-dioxide ring. Researchers should procure the compound at ≥98% purity (ChemScene or Leyan) for biophysical screening (SPR, TSA, or NMR) given the sensitivity of these methods to impurities .

Regioisomeric Selectivity Profiling in Sulfamoylbenzoic Acid Enzyme Inhibition

The availability of both meta-substituted (CAS 923697-25-0) and para-substituted (CAS 325850-98-4) regioisomers of the thiolane-1,1-dioxide sulfamoylbenzoic acid scaffold enables systematic investigation of positional effects on enzyme inhibition [1]. Within the sulfamoylbenzoic acid literature, meta-substituted derivatives (e.g., 4-chloro-3-sulfamoylbenzoic acid) have demonstrated carbonic anhydrase isoform selectivity distinct from para-substituted congeners [2]. This compound pair allows researchers to probe whether the thiolane-1,1-dioxide group enhances or attenuates regioisomer-dependent selectivity across enzyme families including carbonic anhydrases, cPLA2α, and aldo-keto reductases. Procurement of both regioisomers from suppliers offering matched purity specifications (≥95%) is essential for valid comparative biochemical profiling .

Physicochemical Property Optimization Leveraging the Cyclic Sulfone Moiety

The thiolane-1,1-dioxide ring reduces computed logP by approximately 0.4–2.0 log units compared to the unsubstituted 3-sulfamoylbenzoic acid parent scaffold (logP shift from +0.24–1.81 to -0.196) while increasing tPSA from ~97–106 Ų to 111 Ų [1]. This property profile—enhanced hydrophilicity with increased polar surface area—is advantageous for programs seeking to improve aqueous solubility and reduce non-specific protein binding without introducing additional hydrogen-bond donors that may compromise membrane permeability. The 2024 cPLA2α inhibitor study highlighted aqueous solubility as a critical differentiator among sulfamoylbenzoic acid derivatives, where improved solubility correlated with enhanced whole-blood assay performance [2]. This compound can serve as a reference standard for evaluating the impact of cyclic sulfone incorporation on solubility-limited pharmacology. Storage at 2–8 °C in sealed, dry conditions (per ChemScene specification) is recommended to maintain physicochemical integrity for reproducible solubility measurements .

Chemical Probe Development with a Structurally Unique, Patent-Free Scaffold

The ZINC database confirms that this compound has no other molecules sharing its Murcko framework, representing a structurally unique scaffold with zero reported ChEMBL bioactivities [1]. This combination of structural novelty and biological blank slate positions the compound as an attractive starting point for chemical probe development targeting under-explored protein families. The three functional handles—carboxylic acid (for amide/ester derivatization), sulfamoyl NH (for N-alkylation/arylation), and thiolane ring positions (for further substitution)—provide tractable vectors for medicinal chemistry optimization [2]. The fraction sp3 of 0.36 suggests adequate three-dimensionality for target selectivity without excessive synthetic complexity [1]. Given the compound's absence from patent literature as identified through extensive searching, it offers freedom-to-operate advantages for organizations seeking to build proprietary intellectual property around novel sulfamoylbenzoic acid-derived chemical series. Procurement at scales of 1–10 g (available from Fujifilm Wako/Enamine) supports initial SAR exploration campaigns .

Quote Request

Request a Quote for 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.